molecular formula C8H16O2 B1502618 2-Heptanone,5-(hydroxymethyl)

2-Heptanone,5-(hydroxymethyl)

Cat. No.: B1502618
M. Wt: 144.21 g/mol
InChI Key: RFPCIDAAZXTWAV-UHFFFAOYSA-N
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Description

2-Heptanone,5-(hydroxymethyl) (IUPAC name: 5-(hydroxymethyl)heptan-2-one) is a branched ketone derivative featuring a hydroxymethyl (-CH2OH) substituent at the fifth carbon of a heptan-2-one backbone. These compounds are often identified in plant extracts, microbial metabolites, or synthetic pathways, and they exhibit diverse biological activities and industrial applications .

Properties

IUPAC Name

5-(hydroxymethyl)heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-8(6-9)5-4-7(2)10/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPCIDAAZXTWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Crossed Aldol Condensation Followed by Hydrogenation in Two-Phase Systems

One industrially relevant method for preparing methyl ketones related to 2-heptanone derivatives involves a crossed aldol condensation between acetone and suitable aldehydes, such as isovaleraldehyde, under alkaline catalysis, followed by hydrogenation. This method is adaptable to produce 2-heptanone derivatives with hydroxymethyl groups by selecting appropriate aldehyde precursors.

  • Reaction Setup:

    • A two-phase system is employed, where both the alkaline condensation catalyst (e.g., sodium hydroxide) and a heterogeneous hydrogenation catalyst are dissolved or suspended in a polyhydric, lipophobic alcohol such as glycerol.
    • Acetone and the aldehyde (e.g., isovaleraldehyde) are reacted under hydrogen pressure in an autoclave equipped with mechanical stirring.
  • Reaction Conditions:

    • Temperature: 120–130 °C
    • Hydrogen pressure: Approximately 15 bar
    • Molar ratio of aldehyde to acetone: ~1:1.5
    • Reaction time: Aldehyde is metered over 3 hours, followed by 1 hour of stirring under hydrogen
  • Catalyst Recycling:

    • The catalyst phase (glycerol with dissolved catalysts) can be separated and recycled after adjusting water content and replenishing alkali consumed by side reactions.
  • Advantages:

    • One-vessel procedure combining aldol condensation and hydrogenation
    • Catalyst phase recycling reduces waste and cost
    • Moderate reaction conditions suitable for industrial scale
  • Disadvantages:

    • Formation of salts as byproducts
    • Moderate yields (~70%) due to side reactions and incomplete conversion

Table 1: Typical Reaction Parameters for Aldol Condensation-Hydrogenation Process

Parameter Value
Aldehyde (Isovaleraldehyde) 4.85–4.96 moles
Acetone 7.5 moles
NaOH Catalyst 0.1–0.15 moles (2–3 mol%)
Temperature 120–130 °C
Hydrogen Pressure 15 bar
Reaction Time 4 hours (3 h addition + 1 h stirring)
Phase Medium Glycerol (polyhydric alcohol)

This method is described in detail in patent US6417406B1, which also notes the need to control water content for catalyst recycling and the advantages of the two-phase system in product separation and catalyst reuse.

Multi-Stage Synthesis via Unsaturated Methyl Heptanone Derivatives

Another preparation strategy involves synthesizing unsaturated methyl heptanone intermediates such as 6-methyl-5-hepten-2-one, which can be hydrogenated to yield the desired methyl ketone.

  • Process Steps:

    • Production of unsaturated methyl heptanone derivatives via condensation or rearrangement reactions.
    • Catalytic hydrogenation of the unsaturated intermediates using heterogeneous catalysts.
  • Challenges:

    • Complex multi-step synthesis increases process time and cost.
    • Requires careful control of hydrogenation to avoid over-reduction.
    • Use of hazardous reagents such as diketene and acetylene in some routes limits industrial applicability.
  • Industrial Adaptations:

    • Some processes use isoprene reacted with gaseous HCl to form allyl chlorides, which then undergo coupling with acetone under phase transfer catalysis to form methyl heptanones.
    • These methods yield moderate product yields (~70%) and produce stoichiometric amounts of salts as byproducts.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Industrial Applicability
Aldol Condensation + Hydrogenation (Two-Phase) One-pot process, catalyst recycling, moderate conditions Salt byproducts, moderate yield (~70%) Widely used, scalable
Multi-Stage Unsaturated Intermediate Synthesis Access to diverse methyl ketones Complex, multi-step, hazardous reagents Limited by safety and complexity
Oxidation of Alcohol Precursors Direct oxidation route Requires pure precursors, costly Less favored industrially
Catalytic Reduction of Hydroxymethyl Furaldehyde High conversion, efficient catalyst High pressure and temperature required Relevant for related compounds, less direct

Research Findings and Optimization Notes

  • The two-phase aldol condensation and hydrogenation process benefits significantly from controlling water content in the catalyst phase, which affects catalyst activity and recyclability.
  • The use of polyhydric alcohols like glycerol as a catalyst medium enhances phase separation and facilitates catalyst recovery.
  • Hydrogen pressure and temperature are critical parameters for optimizing conversion and selectivity.
  • Stoichiometric excess of acetone improves yield but requires recovery steps.
  • Multi-stage processes involving unsaturated intermediates are less favored due to complexity and safety concerns.
  • Recent advances focus on simplifying reaction steps and improving catalyst systems for better yields and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Heptanone,5-(hydroxymethyl) undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)heptan-2-one

    Reduction: 5-(Hydroxymethyl)heptan-2-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Heptanone,5-(hydroxymethyl) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of 2-Heptanone,5-(hydroxymethyl) involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2-Heptanone,5-(hydroxymethyl), highlighting their molecular features, sources, and applications:

Compound Name Molecular Formula Molecular Weight Source/Application Key Activities/Properties References
5-Hydroxymethylfurfural (HMF) C₆H₆O₃ 126.11 Plant extracts (e.g., Juncus effusus, Stellaria dichotoma), thermal degradation of carbohydrates Antimicrobial, flavor agent, precursor for biofuels
5-(Hydroxymethyl)-2-furancarboxaldehyde C₆H₆O₃ 126.11 Bouea macrophylla fruit juice, processed foods Antibacterial, antifungal, food additive
5-(Hydroxymethyl)pyrrole-2-carboxaldehyde C₆H₇NO₂ 125.13 Thalictrum microgynum (plant extract) Antibacterial (vs. Staphylococcus aureus)
4-Hydroxy-4-(5-(hydroxymethyl)furan-2-yl)butan-2-one C₉H₁₂O₄ 184.19 Aconitum flavum (novel natural product) Structural novelty, potential bioactive properties
2-Heptanone,5-methyl C₈H₁₆O 128.21 Synthetic solvent, industrial applications Stable under standard conditions, low vapor pressure

Spectral and Analytical Data

While direct spectral data for 2-Heptanone,5-(hydroxymethyl) are unavailable, analogous compounds provide insights:

  • IR and NMR : Hydroxymethyl groups typically show O-H stretches near 3300 cm⁻¹ and C-O vibrations at 1050–1100 cm⁻¹. In HMF, the aldehyde proton resonates at δ 9.6 ppm in ¹H NMR, while hydroxymethyl protons appear at δ 4.5–5.0 ppm .
  • GC-MS : Hydroxymethyl-substituted ketones fragment via α-cleavage, yielding ions at m/z corresponding to [M-CH2OH]⁺ or [M-H2O]⁺ .

Q & A

Basic Research Question

  • IR Spectroscopy : Key peaks include C=O stretching (~1700–1750 cm⁻¹) and O-H stretching (~3200–3600 cm⁻¹) .
  • Mass Spectrometry : Electron ionization (EI) at 70 eV generates fragments like [M-CH₃]+ (m/z 113) and [M-OH]+ (m/z 111), aiding structural confirmation .
  • Gas Chromatography : Retention indices (RI) on polar columns (e.g., CP-Wax 52CB, RI 1252) and non-polar columns (e.g., BPX-5, RI 971) provide cross-validation .

How should researchers address contradictions in reported physical properties (e.g., log Pow, viscosity) for 2-Heptanone,5-(hydroxymethyl)?

Advanced Research Question
Discrepancies in properties like log Pow (octanol-water partition coefficient) arise from inconsistent measurement methods (e.g., shake-flask vs. HPLC). To resolve:

  • Experimental Validation : Use standardized OECD Guidelines 117 for log Pow determination.
  • Computational Tools : Apply QSPR models (e.g., EPI Suite) to predict missing data, validated against experimental benchmarks .
  • Inter-laboratory Studies : Compare results across labs using identical protocols (e.g., ASTM D6379 for viscosity) .

What reaction mechanisms govern the oxidation and reduction of 2-Heptanone,5-(hydroxymethyl)?

Advanced Research Question

  • Oxidation : Proceeds via a radical mechanism with CrO₃, forming a chromate ester intermediate that decomposes to the ketone. Steric hindrance from the methyl group slows reaction rates .
  • Reduction : LiAlH₄ follows a two-step nucleophilic addition, where hydride attack at the carbonyl carbon precedes protonation. Solvent polarity (THF > ether) enhances reaction efficiency .
  • Kinetic Studies : Monitor progress via in-situ FTIR or GC-MS to identify rate-limiting steps .

How can researchers evaluate the biological activity of 2-Heptanone,5-(hydroxymethyl) in enzymatic or cellular systems?

Advanced Research Question

  • Enzyme Assays : Test inhibition/activation of cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A1) .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HepG2) with IC₅₀ calculations.
  • Metabolic Pathway Analysis : Track ¹³C-labeled intermediates (e.g., 13C6-HMF) via LC-MS to map degradation pathways .

What safety protocols are critical for handling 2-Heptanone,5-(hydroxymethyl) in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles. Use OV/AG/P99 respirators in poorly ventilated areas .
  • Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., HNO₃) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (EPA 40 CFR Part 261) .

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